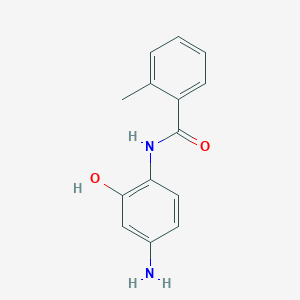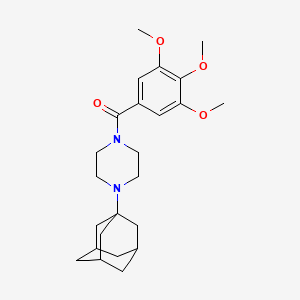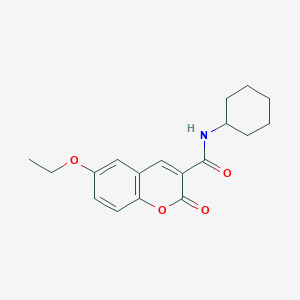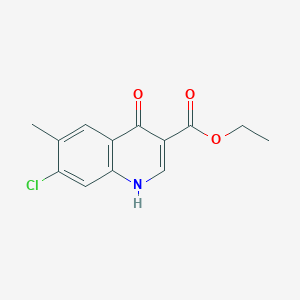![molecular formula C18H18N4O3 B5332554 N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5332554.png)
N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 1,2,4-triazole ring and a 2-(2-methoxyphenoxy)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the 2-(2-methoxyphenoxy)ethyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to introduce the 2-(2-methoxyphenoxy)ethyl group.
Synthesis of the 1,2,4-triazole ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Coupling of the intermediates: The final step involves coupling the 2-(2-methoxyphenoxy)ethyl intermediate with the 1,2,4-triazole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the key steps.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit antifungal, antibacterial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of triazole-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The triazole ring is known to interact with various biological targets through hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound shares the methoxyphenyl and benzamide moieties but differs in the presence of a boronate ester instead of a triazole ring.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and methoxyphenyl groups but has a different core structure.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological or material properties
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-4-2-3-5-17(16)25-11-10-19-18(23)14-6-8-15(9-7-14)22-12-20-21-13-22/h2-9,12-13H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLSQTIUBXEHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE](/img/structure/B5332482.png)
![N-methyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5332487.png)
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B5332495.png)
![N-(2-ETHYLPHENYL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5332504.png)

![N~1~-(4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE](/img/structure/B5332517.png)


![2-(4-{[(2-methylcyclohexyl)amino]methyl}phenoxy)acetamide](/img/structure/B5332545.png)
![methyl 4-ethyl-5-methyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5332548.png)
![1-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}piperidine-4-carboxamide](/img/structure/B5332557.png)
![(2-ethyl-5-propan-2-ylpyrazol-3-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5332559.png)
![1-{1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5332564.png)

